molecular formula C4H8ClN3 B11810619 2-Methyl-1H-imidazol-5-amine hydrochloride

2-Methyl-1H-imidazol-5-amine hydrochloride

Cat. No.: B11810619
M. Wt: 133.58 g/mol
InChI Key: HMHPEOVQBIDTFV-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazol-5-amine hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and utility in various applications, including pharmaceuticals, agrochemicals, and materials science . The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically involves the following steps:

    Condensation: Glyoxal reacts with ammonia and acetaldehyde to form the imidazole ring.

    Cyclization: The intermediate undergoes cyclization to form 2-methylimidazole.

    Amination: The 2-methylimidazole is then aminated at the 5-position to form 2-methyl-1H-imidazol-5-amine.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-Methyl-1H-imidazol-5-amine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions at the nitrogen or carbon atoms can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-imidazol-5-amine hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: It can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions.

    Pathways Involved: In biological systems, it may interfere with enzyme activity or disrupt cellular processes by binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and stability, making it particularly useful in various applications.

Properties

Molecular Formula

C4H8ClN3

Molecular Weight

133.58 g/mol

IUPAC Name

2-methyl-1H-imidazol-5-amine;hydrochloride

InChI

InChI=1S/C4H7N3.ClH/c1-3-6-2-4(5)7-3;/h2H,5H2,1H3,(H,6,7);1H

InChI Key

HMHPEOVQBIDTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)N.Cl

Origin of Product

United States

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